Cas no 2172567-79-0 (4-(3-methylbutyl)piperidine-1-carbonyl chloride)

4-(3-methylbutyl)piperidine-1-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(3-methylbutyl)piperidine-1-carbonyl chloride
- EN300-1612490
- 2172567-79-0
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- Inchi: 1S/C11H20ClNO/c1-9(2)3-4-10-5-7-13(8-6-10)11(12)14/h9-10H,3-8H2,1-2H3
- InChI Key: YDDQTBZFPGZKIX-UHFFFAOYSA-N
- SMILES: ClC(N1CCC(CCC(C)C)CC1)=O
Computed Properties
- Exact Mass: 217.1233420g/mol
- Monoisotopic Mass: 217.1233420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.3Ų
4-(3-methylbutyl)piperidine-1-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612490-0.1g |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 0.1g |
$1019.0 | 2023-06-04 | ||
Enamine | EN300-1612490-0.5g |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 0.5g |
$1111.0 | 2023-06-04 | ||
Enamine | EN300-1612490-100mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 100mg |
$1019.0 | 2023-09-23 | ||
Enamine | EN300-1612490-1000mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 1000mg |
$1157.0 | 2023-09-23 | ||
Enamine | EN300-1612490-10000mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 10000mg |
$4974.0 | 2023-09-23 | ||
Enamine | EN300-1612490-50mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 50mg |
$972.0 | 2023-09-23 | ||
Enamine | EN300-1612490-10.0g |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1612490-0.25g |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1612490-500mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 500mg |
$1111.0 | 2023-09-23 | ||
Enamine | EN300-1612490-5000mg |
4-(3-methylbutyl)piperidine-1-carbonyl chloride |
2172567-79-0 | 5000mg |
$3355.0 | 2023-09-23 |
4-(3-methylbutyl)piperidine-1-carbonyl chloride Related Literature
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1. Book reviews
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
Additional information on 4-(3-methylbutyl)piperidine-1-carbonyl chloride
Research Briefing on 4-(3-methylbutyl)piperidine-1-carbonyl chloride (CAS: 2172567-79-0)
In recent years, the compound 4-(3-methylbutyl)piperidine-1-carbonyl chloride (CAS: 2172567-79-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and carbonyl chloride functional group, has shown promising potential in various applications, including drug synthesis and medicinal chemistry. The unique structural features of this compound make it a valuable intermediate in the development of novel therapeutic agents.
Recent studies have focused on the synthesis and optimization of 4-(3-methylbutyl)piperidine-1-carbonyl chloride to enhance its reactivity and stability. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize the compound and ensure its purity. These efforts are crucial for its application in high-throughput screening and drug discovery programs.
One of the key findings in the latest research is the role of 4-(3-methylbutyl)piperidine-1-carbonyl chloride in the synthesis of bioactive molecules. For instance, it has been used as a building block in the development of protease inhibitors, which are critical in the treatment of diseases such as HIV and hepatitis C. The compound's ability to act as an acylating agent has been leveraged to introduce the piperidine moiety into larger, more complex molecules, thereby enhancing their pharmacological properties.
In addition to its synthetic utility, 4-(3-methylbutyl)piperidine-1-carbonyl chloride has also been investigated for its potential in targeted drug delivery systems. Researchers have explored its conjugation with nanoparticles and other carriers to improve the bioavailability and specificity of therapeutic agents. This approach holds promise for reducing off-target effects and enhancing the efficacy of treatments for various conditions, including cancer and neurodegenerative diseases.
Despite these advancements, challenges remain in the large-scale production and application of 4-(3-methylbutyl)piperidine-1-carbonyl chloride. Issues such as scalability, cost-effectiveness, and environmental impact need to be addressed to fully realize its potential in the pharmaceutical industry. Ongoing research aims to optimize synthetic routes and develop greener methodologies to overcome these hurdles.
In conclusion, 4-(3-methylbutyl)piperidine-1-carbonyl chloride (CAS: 2172567-79-0) represents a versatile and valuable compound in the realm of chemical biology and drug development. Its unique structural properties and functional versatility make it a key player in the synthesis of novel therapeutic agents. Continued research and innovation in this area are expected to yield further breakthroughs, paving the way for new and improved treatments for a wide range of diseases.
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